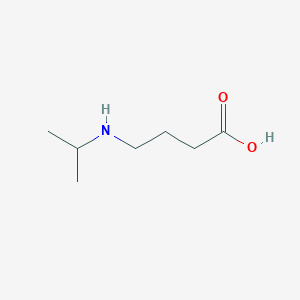

4-(Isopropylamino)butanoic acid

Description

Contextualization within Amino Acid and Amine Derivative Research

Amino acids are the fundamental units of proteins, but their derivatives, which are molecules modified from the basic amino acid structure, have a wide array of functions. numberanalytics.com These modifications can involve changes to the amino group, the carboxyl group, or the side chain, leading to compounds with unique chemical properties and biological activities. numberanalytics.com Such derivatives are integral to drug development, with examples ranging from neurotransmitter modulators to anticancer agents. amerigoscientific.com

Amines, as organic derivatives of ammonia, are classified based on the number of alkyl or aryl groups attached to the nitrogen atom. chemistry.coach Their basic and nucleophilic nature makes them key reactants in many synthetic processes. vanderbilt.edu The synthesis of amines can be achieved through various methods, including the reduction of nitriles, amides, and nitro compounds, or through the reductive amination of aldehydes and ketones. openstax.orgpressbooks.pub

4-(Isopropylamino)butanoic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. It is structurally related to gamma-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the central nervous system. The structure of this compound features a butanoic acid backbone, a four-carbon carboxylic acid, with an isopropylamino group at the 4-position. This unique structure places it at the intersection of amino acid and amine derivative research, making it a target for studies exploring structure-activity relationships, particularly in the development of neurologically active compounds. nih.gov

Significance as a Research Compound and Synthetic Intermediate

The primary significance of this compound in the scientific community lies in its role as a research chemical and a synthetic intermediate. While direct research on the biological activity of this specific acid is not extensively documented in publicly available literature, its structural components are present in pharmacologically relevant molecules.

A closely related compound, 4-(isopropylamino)butanol (B1590333), is a known intermediate in the synthesis of Selexipag, a drug used to treat pulmonary hypertension. google.comgoogle.com The synthesis of 4-(isopropylamino)butanol can be achieved by the reduction of 3-isopropylcarbamoyl propionic acid, a compound structurally similar to this compound. google.com This connection highlights the potential of this compound as a precursor or a reference compound in the development of new synthetic routes for pharmaceuticals.

Furthermore, research into functionalized amino acids has identified potent anticonvulsant and neuropathic pain-protecting activities in related structures. nih.gov Studies on primary amino acid derivatives have shown that variations in the alkyl substituent at the C2 position can significantly influence anticonvulsant activity. nih.gov Although this compound has the substituent at the C4 position, the principles of how alkylamino groups influence the properties of amino acid-based compounds are highly relevant to its potential research applications. The synthesis of related compounds, such as 4-methylguanidine butyric acid from 4-(methylamino)butanoic acid salts, further illustrates the utility of such derivatives as building blocks in chemical synthesis. researchgate.net

Chemical and Physical Properties

Below are tables detailing the computed chemical and physical properties of this compound and its closely related precursor, 4-Aminobutanoic acid (GABA).

Table 1: Computed Properties of this compound (Data for this specific compound is limited and primarily derived from computational models and supplier information, as direct experimental literature is scarce.)

| Property | Value |

| Molecular Formula | C₇H₁₅NO₂ |

| IUPAC Name | This compound |

| Molecular Weight | 145.20 g/mol |

| Canonical SMILES | CC(C)NCCCC(=O)O |

| InChI Key | AMLYYOLAQDRQED-UHFFFAOYSA-N |

Table 2: Chemical Properties of 4-Aminobutanoic Acid (GABA) [Data sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem.] nist.govnih.gov

| Property | Value |

| Molecular Formula | C₄H₉NO₂ nist.govnih.gov |

| Molecular Weight | 103.12 g/mol nist.gov |

| IUPAC Name | 4-aminobutanoic acid nist.gov |

| CAS Number | 56-12-2 nist.gov |

| Melting Point | 203.7 °C (decomposes) |

| Water Solubility | Soluble |

| XLogP3 | -3.2 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

4-(propan-2-ylamino)butanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-6(2)8-5-3-4-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |

InChI Key |

SMCBROTVHCSQQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthetic Approaches to 4-(Isopropylamino)butanoic Acid

Direct synthesis focuses on constructing the molecule in a linear fashion, typically by forming the carbon-nitrogen bond as a key step.

A primary and straightforward method for synthesizing this compound involves the nucleophilic substitution of a halogenated butyrate (B1204436) ester with isopropylamine (B41738). For instance, a precursor such as ethyl 4-bromobutanoate can be reacted with isopropylamine. In this reaction, the lone pair of electrons on the nitrogen atom of isopropylamine attacks the carbon atom bearing the bromine, displacing the bromide ion. The resulting product is the ethyl ester of this compound, which can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Alternative pathways often involve constructing the molecule's backbone and introducing the functional groups in a different order. One such strategy could involve starting with a different precursor, such as 4-aminobutanoic acid (GABA), and introducing the isopropyl group via reductive amination with acetone (B3395972).

Another approach involves the multi-step construction of the molecule from different starting materials. For example, complex syntheses can build the carbon skeleton using reactions like the Wittig reaction to form an unsaturated ester, followed by a Michael addition with a nitroalkane. google.com The nitro group can then be reduced to a primary amine, which could subsequently be alkylated to introduce the isopropyl group. google.com Finally, hydrolysis of the ester group yields the carboxylic acid. google.com These multi-step sequences offer flexibility in introducing various substituents and controlling stereochemistry.

Synthesis of Key Intermediates Incorporating the this compound Moiety

The synthesis of key intermediates is a common strategy, particularly in pharmaceutical chemistry, where a versatile building block can be used in the synthesis of multiple complex target molecules.

The this compound scaffold is a valuable intermediate for creating more complex molecules, such as peptide analogs and pharmaceutical drugs. google.com For instance, the related intermediate 4-isopropylamino-1-butanol is a key raw material in the multi-step synthesis of the pulmonary hypertension drug selexipag. google.com The derivatization process often involves protecting the amine or carboxylic acid group to allow for selective reactions at other parts of the molecule. google.com Common N-protective groups like Boc (tert-butoxycarbonyl) are used to temporarily mask the amine's reactivity. google.com

Derivatization is not only for building larger molecules but also for analysis. Chemical derivatization can be used to improve the detection of organic acids in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS) by introducing moieties that enhance ionization and sensitivity. nih.govlibretexts.org

A highly efficient and industrially adaptable method has been developed for the synthesis of 4-(isopropylamino)-butan-1-ol, a direct precursor to the target acid. google.comgoogle.com This method avoids the direct handling of potentially problematic reagents and provides the intermediate with high purity and yield. google.comgoogle.com The process begins with the reaction of tetrahydrofuran (B95107) with a hydrogen bromide solution in acetic acid to form the intermediate 4-bromo-1-acetoxyl butane. google.comgoogle.com This is followed by reaction with isopropylamine and subsequent hydrolysis to give 4-(isopropylamino)-butan-1-ol. google.comgoogle.com

This alcohol is a crucial intermediate because it can be readily oxidized to form this compound. This two-step approach—synthesis of the stable amino alcohol followed by oxidation—can offer advantages in terms of yield and purity over a direct synthesis of the amino acid. The high purity of the alcohol, often exceeding 99.5%, is beneficial for the quality of subsequent products. google.com

Table 1: Synthesis of 4-(Isopropylamino)-butan-1-ol Intermediate google.comgoogle.com

| Step | Reactants | Conditions | Product | Yield | Purity (GC) |

| 1 | Tetrahydrofuran, Hydrogen bromide in acetic acid | 10°C, 3-4 hours | 4-bromo-1-acetoxyl butane | 83-93% | 99.5% |

| 2 | 4-bromo-1-acetoxyl butane, Isopropylamine | Reaction in ethanol | 4-isopropylamino-1-acetoxyl butane | - | - |

| 3 | 4-isopropylamino-1-acetoxyl butane | Hydrolysis | 4-(isopropylamino)-butan-1-ol | 85-95% | 99.5-99.7% |

Novel Synthetic Protocols for Butanoic Acid Derivatives

Modern organic synthesis has introduced novel protocols that can be applied to the preparation of butanoic acid derivatives, offering improvements in efficiency, selectivity, and environmental impact. researchgate.net

Recent advancements include the use of computational methods like Density Functional Theory (DFT) to design and predict the properties of new butanoic acid derivatives before their synthesis. biointerfaceresearch.comresearchgate.net This approach helps in targeting molecules with desired characteristics and understanding reaction mechanisms. researchgate.net

For creating chiral butanoic acids, asymmetric catalysis has proven highly effective. A notable example is the large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid using a rhodium-catalyzed asymmetric conjugate addition of a boronic acid to ethyl crotonate. orgsyn.org This method achieves high enantiomeric purity, which is often a critical requirement for pharmacologically active compounds. orgsyn.org

Other innovative strategies involve cross-coupling reactions to build the carbon framework. researchgate.net Furthermore, biosynthetic pathways are being explored as an alternative to traditional chemical synthesis for producing carboxylic acids and their derivatives, which can offer a more sustainable manufacturing route. nih.govresearchgate.net

Stereoselective Synthesis of this compound Analogues

The stereochemistry of amino acids is crucial for their biological function. Therefore, the development of stereoselective synthetic methods is of paramount importance.

The enantioselective synthesis of substituted butanoic acid derivatives can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or biocatalysis.

One notable approach is the enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues through the cyanomethylation of chiral enolates derived from (4S,5R)-3-acyl-4-methyl-5-phenyl-1,3-oxazolidin-2-ones. rsc.orgrsc.org This method demonstrates good stereoselectivity, and the resulting products can be converted to the desired GABA analogues by hydrolysis of the chiral auxiliary and reduction of the cyano group. rsc.orgrsc.org

Another powerful strategy involves chemoenzymatic cascade reactions. For instance, a one-pot, two-step biocatalytic cascade has been developed for the synthesis of enantiomerically pure γ-nitrobutyric acids, which are precursors to γ-aminobutyric acid (GABA) analogues. nih.gov This method utilizes a highly enantioselective artificial "Michaelase" for the carbon-carbon bond-forming step. nih.gov

| Enantioselective Strategy | Key Feature | Example Application |

| Chiral Auxiliaries | Use of a removable chiral group to direct stereoselective transformations. | Cyanomethylation of chiral oxazolidinone enolates. rsc.orgrsc.org |

| Biocatalysis | Employment of enzymes for highly selective reactions. | Artificial "Michaelase" in a cascade reaction for γ-nitrobutyric acid synthesis. nih.gov |

This table highlights different strategies for the enantioselective synthesis of butanoic acid derivatives.

When a synthetic route produces a mixture of diastereomers, their separation is necessary to obtain the pure stereoisomers. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

The separation of amino acid diastereomers can be achieved using both chiral and achiral chromatography. thermofisher.com On achiral stationary phases, such as in reversed-phase HPLC (RP-HPLC), the separation of peptide diastereomers is possible due to subtle differences in their secondary structures and nearest-neighbor interactions. The formation of diastereomeric derivatives using a chiral derivatizing agent followed by separation on an achiral column is another common approach.

Alternatively, chiral stationary phases (CSPs) can be employed to directly separate enantiomers or diastereomers. These phases contain a chiral selector that interacts differently with the stereoisomers, leading to different retention times.

| Separation Technique | Principle | Applicability |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity on an achiral stationary phase. | Effective for peptide diastereomers with different secondary structures. |

| Chiral Derivatization | Formation of diastereomers with a chiral agent, followed by separation on an achiral column. | Widely used for amino acid analysis. |

| Chiral Stationary Phase (CSP) Chromatography | Direct separation of stereoisomers based on differential interactions with a chiral selector. | Applicable to a broad range of chiral compounds, including amino acids and their derivatives. |

This table outlines common chromatographic techniques for the separation of amino acid diastereomers.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are fundamental for determining the purity of 4-(Isopropylamino)butanoic acid and for profiling any impurities that may be present from the synthetic process.

Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development and Validation

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of compounds like this compound. The development of a robust UHPLC method is a critical first step in its analysis. A typical method development strategy involves the screening of various stationary phases and mobile phase conditions to achieve optimal separation of the main compound from any related substances. nih.govnih.gov

For a polar compound such as this compound, which contains both a secondary amine and a carboxylic acid functional group, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-embedded or polar-endcapped column is often suitable. nih.govnih.gov The use of a binary gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic modifier (e.g., acetonitrile) is common for achieving good peak shape and separation. nih.govnih.govwur.nl

Method validation would be performed according to established guidelines to ensure the method is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Table 1: Illustrative UHPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | UHPLC System with UV or Mass Spectrometric Detector |

| Column | HILIC or Polar-Embedded C18, e.g., 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 20 mM Ammonium formate in water, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 95% to 50% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1-5 µL |

| Detector | UV at 210 nm or Mass Spectrometer |

This table presents a hypothetical UHPLC method based on common practices for analyzing similar polar compounds. nih.govnih.govwur.nl

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation of Impurities

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of impurities in this compound. Following separation by LC, the effluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of amino acids and their derivatives, as the amine group is readily protonated. nih.govoup.com

The initial MS scan provides the molecular weights of the eluting compounds. For any detected impurities, a second stage of mass analysis (MS/MS) is performed. In this stage, the ion corresponding to the impurity's molecular weight is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, allowing for the identification of the impurity's chemical structure. nih.govoup.com Common impurities in related N-alkylated amino acids can arise from starting materials, by-products of the reaction, or degradation products. nih.gov

Table 2: Potential Impurities in this compound Synthesis and their MS/MS Analysis

| Potential Impurity | Potential Origin | Expected [M+H]⁺ | Potential Key Fragment Ions (m/z) |

| 4-Aminobutanoic acid (GABA) | Unreacted starting material | 104.071 | 87 (loss of NH₃), 58 |

| Di(isopropyl)aminobutanoic acid | Over-alkylation | 188.165 | 146, 102 (loss of butanoic acid) |

| 4-Bromobutanoic acid isopropylamide | Incomplete reaction of intermediate | 224.050 | 182, 122 |

This table provides a hypothetical list of potential impurities and their expected mass spectrometric data based on common synthetic routes. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for each type of proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the presence of the isopropyl group, the butanoic acid chain, and the N-H proton. For instance, the isopropyl methyl protons would appear as a doublet, and the methine proton as a multiplet. cdnsciencepub.comchemicalbook.comdocbrown.info The protons on the carbons adjacent to the nitrogen and the carbonyl group would be shifted downfield. docbrown.infolibretexts.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon would appear at a characteristic downfield chemical shift (around 170-180 ppm). docbrown.infodocbrown.info The carbons attached to the nitrogen would also be deshielded.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -CH(CH₃)₂ | ~1.1 (d, 6H) | ~22 (2C) |

| -CH(CH₃)₂ | ~2.8-3.0 (septet, 1H) | ~48 |

| -CH₂-CH₂-COOH | ~1.8-2.0 (m, 2H) | ~25 |

| -CH₂-COOH | ~2.3-2.5 (t, 2H) | ~35 |

| N-CH₂- | ~2.9-3.1 (t, 2H) | ~49 |

| -COOH | ~10-12 (br s, 1H) | ~178 |

| N-H | Variable (br s, 1H) | - |

This table presents predicted NMR data based on typical chemical shifts for similar functional groups and structures. cdnsciencepub.comchemicalbook.comdocbrown.infolibretexts.orgdocbrown.infodocbrown.info The exact values can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the this compound molecule with a very high degree of accuracy (typically to four or five decimal places). This accurate mass measurement allows for the unambiguous determination of the elemental composition of the molecule, providing strong evidence for its chemical formula (C₇H₁₅NO₂). This technique is crucial for confirming the identity of a newly synthesized compound and for distinguishing it from other compounds with the same nominal mass. nih.govnih.gov

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ |

| C₇H₁₆NO₂⁺ | 146.1176 | Within 5 ppm of calculated |

This table shows the expected HRMS data. The measured mass should be very close to the calculated mass.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid and secondary amine groups. libretexts.orgorgchemboulder.com

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with the C-H stretching vibrations. orgchemboulder.com A strong absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The N-H stretching vibration of the secondary amine would typically appear as a weaker band in the region of 3300-3500 cm⁻¹. The N-H bending vibration may be observed around 1500-1600 cm⁻¹. The presence of these key absorption bands provides confirmatory evidence for the structure of this compound.

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) |

| Secondary Amine | N-H stretch | 3300-3500 (weak to medium) |

| Secondary Amine | N-H bend | 1500-1600 (variable) |

| Alkyl | C-H stretch | 2850-2960 (medium to strong) |

This table presents the expected IR absorption frequencies based on established correlations for the functional groups present in the molecule. libretexts.orgorgchemboulder.com

Crystallographic Analysis for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, and specific bond lengths and angles, could not be obtained.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on the molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the atomic positions can be determined.

While crystallographic data exists for structurally related compounds, such as derivatives of γ-aminobutyric acid (GABA) and other butanoic acid analogs, this information cannot be directly extrapolated to predict the precise crystal structure of this compound. The introduction of the isopropyl group on the nitrogen atom significantly influences the molecule's steric and electronic properties, which in turn would lead to a unique crystal packing arrangement.

The lack of crystallographic data for this compound highlights an area for future research. A definitive single-crystal X-ray analysis would be invaluable for a complete understanding of its solid-state properties and for correlating its structure with its physicochemical characteristics.

Biological Investigations and Mechanistic Studies Preclinical/in Vitro Focus

Exploration of Biological Activities in In Vitro Systems

The biological activities of butanoic acid derivatives and compounds containing isopropylamino groups have been the subject of various in vitro investigations, exploring their potential as antimicrobial, antiviral, and anti-inflammatory agents.

Antimicrobial Evaluations of Related Butanoic Acid Derivatives

Butanoic acid and its derivatives have demonstrated notable antimicrobial properties. nih.gov They are known to induce the expression of antimicrobial peptides, which constitute the primary defense of mucous membranes against a wide array of microorganisms. nih.gov This action helps in reducing bacterial colonization and suppressing inflammation. nih.gov

Studies have shown that butanoic acid derivatives can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain carbazole (B46965) derivatives have shown strong antimicrobial action against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com In some cases, the antimicrobial activity of these derivatives is comparable to commonly used antimicrobial agents. nih.gov The introduction of a fluorine atom into the structure of some derivatives has been shown to enhance their properties against S. aureus. mdpi.com

The mechanism of action for some of these derivatives is thought to involve the inhibition of bacterial enzymes. For example, the nitrogen atom and sulfhydryl residues of certain carbazole derivatives can form hydrogen bonds with amino acid groups in the gyrase pocket of bacteria. mdpi.com

Below is a table summarizing the antimicrobial activity of selected butanoic acid derivatives:

| Compound/Derivative | Target Microorganism | Observed Effect | Reference |

| Butanoic acid derivatives | Various bacteria | Induce antimicrobial peptide expression, reduce bacterial colonization. | nih.gov |

| Carbazole derivatives | S. aureus, S. epidermidis | Strong antimicrobial action. | mdpi.com |

| Fluorinated carbazole derivatives | S. aureus | Enhanced antimicrobial properties. | mdpi.com |

| 1,3,4-Oxadiazoline derivatives | Bacteria and fungi | Activity comparable to common antimicrobial agents. | nih.gov |

Antiviral Activity Assessment of Butanoic Acid Analogues

Butanoic acid itself has been identified as an antiviral agent. biointerfaceresearch.com Its therapeutic function is, however, limited by a short half-life. biointerfaceresearch.com This has spurred research into its derivatives and analogues to develop new drugs with improved selectivity and reduced toxicity. biointerfaceresearch.com

Derivatives of oleanolic acid, a natural triterpenoid, have shown notable antiviral activity against a range of viruses, including HIV, influenza, hepatitis B and C, and herpes viruses. nih.gov Modifications to the hydroxyl and carboxylic acid functional groups of oleanolic acid have yielded potent antiviral compounds. nih.gov For instance, some oleanolic acid analogues act as broad-spectrum entry inhibitors of influenza viruses by preventing the binding of the virus's hemagglutinin protein to host cells. nih.gov

Similarly, a chlorinated isoxazole (B147169) linked to maslinic acid, another natural triterpenoid, has demonstrated promising antiviral activity against SARS-CoV-2 by impairing viral replication. mdpi.com

The table below highlights the antiviral activities of some butanoic acid analogues:

| Analogue | Target Virus | Mechanism of Action | Reference |

| Oleanolic acid derivatives | Influenza virus | Inhibits viral entry by blocking hemagglutinin binding. | nih.gov |

| Oleanolic acid derivatives | HIV-1 | Inhibits viral replication. | nih.gov |

| Chlorinated isoxazole linked maslinic acid | SARS-CoV-2 | Impairs viral replication. | mdpi.com |

Investigations into Anti-inflammatory and Analgesic Properties of Pyrimidine (B1678525) Derivatives with Isopropylamino Groups

Pyrimidine derivatives are a significant class of compounds that have been extensively studied for their anti-inflammatory and analgesic properties. scirp.orgresearchgate.net Their mechanism of action is often associated with the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. nih.gov

Several pyrimidine derivatives have shown selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov For instance, certain pyrimidine derivatives have demonstrated high selectivity towards COX-2, surpassing that of the established drug piroxicam (B610120) and showing results comparable to meloxicam. nih.gov These compounds also exhibited the ability to reduce levels of reactive oxygen species (ROS), indicating antioxidant properties that can contribute to their anti-inflammatory effects. nih.gov

The anti-inflammatory potential of pyrimidine derivatives is also linked to the inhibition of other inflammatory mediators such as prostaglandin (B15479496) E2, inducible nitric oxide synthase, tumor necrosis factor-α, and various interleukins. nih.gov The presence of an isopropylamino group in these derivatives can influence their biological activity.

The following table summarizes the anti-inflammatory properties of some pyrimidine derivatives:

| Pyrimidine Derivative | Target | Observed Effect | Reference |

| L1 and L2 | COX-2 | High selective inhibition, comparable to meloxicam. | nih.gov |

| Various Pyrimidine Derivatives | Inflammatory mediators (PGE2, iNOS, TNF-α, etc.) | Inhibition of expression and activities. | nih.gov |

| Pyridodipyrimidine derivatives with electron-releasing groups | COX-2 | Better inhibitory effect than those with electron-withdrawing groups. | nih.gov |

Enzymatic Interactions and Inhibition Studies

The interaction of amino acid derivatives, including those related to 4-(isopropylamino)butanoic acid, with enzymes is a critical area of study for understanding their mechanisms of action and for the development of new therapeutic agents.

Mechanism-Based Enzyme Inhibition of Amino Acid Derivatives

Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive molecules that are catalytically converted by a specific enzyme into a reactive species that then irreversibly inhibits the enzyme. researchgate.netnih.gov This type of inhibition offers high selectivity and a sustained duration of action, making it a desirable characteristic for drug candidates. nih.gov

Amino acid derivatives can act as mechanism-based inhibitors for various enzymes. nih.gov The process typically involves the inhibitor binding to the enzyme's active site, followed by a catalytic transformation that leads to the formation of a covalent bond with an amino acid residue within the active site, thereby inactivating the enzyme. wikipedia.orgbionity.com

For example, synthetic amino acid derivatives have been shown to inhibit digestive enzymes like pancreatic lipase, pancreatic α-amylase, and α-glucosidase through competitive or mixed inhibition mechanisms. nih.gov The inhibition of these enzymes is a key strategy for managing metabolic disorders such as obesity and type 2 diabetes. nih.gov

Modulation of Enzyme Activity by Structural Analogs

The activity of enzymes can be modulated by structural analogs of their substrates or other effector molecules. These analogs can either inhibit or, in some cases, activate enzyme function. The study of structure-activity relationships helps in understanding how specific chemical modifications affect the interaction with the enzyme and the resulting biological response. nih.gov

For instance, a study on structural analogues of n-butyric acid revealed that their ability to down-regulate the expression of the c-myc proto-oncogene, a key regulator of cell proliferation, was dependent on the structure of the fatty acid chain. nih.gov Unbranched fatty acids with four and five carbon atoms were found to be active, with a four-carbon chain being optimal. nih.gov

The table below provides examples of enzyme modulation by structural analogs:

| Structural Analog | Target Enzyme/Process | Effect | Reference |

| Synthetic amino acid derivatives (PPC80, PPC82, PPC84) | Pancreatic lipase | Inhibition (competitive or mixed) | nih.gov |

| Synthetic amino acid derivatives (PPC80, PPC82, PPC84, PPC89, PPC101) | Pancreatic α-amylase | Inhibition (competitive or mixed) | nih.gov |

| Synthetic amino acid derivatives (PPC84, PPC89, PPC101) | α-glucosidase | Inhibition (competitive) | nih.gov |

| n-Butyric acid analogues | c-myc expression | Down-regulation | nih.gov |

| 3-chloropropionic acid | c-myc expression | Maximal activity at a lower concentration than n-butyric acid. | nih.gov |

Preclinical Metabolic Fate and Biotransformation Pathways

The preclinical assessment of a compound's metabolic fate is crucial for understanding its potential pharmacokinetic profile. In vitro methods provide an initial screen to identify metabolic pathways and the stability of a new chemical entity.

Hepatic microsomal assays are a standard in vitro tool used to evaluate the metabolic stability of compounds. youtube.comnih.gov These assays utilize microsomes, which are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes). nih.gov Microsomes contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. youtube.comnih.gov By incubating a compound like this compound with liver microsomes (e.g., human, rat, or mouse) and necessary co-factors like NADPH, researchers can determine the rate at which the compound is metabolized. youtube.comnih.gov

The primary output of this assay is the intrinsic clearance (CLint), which quantifies the rate of metabolism independent of blood flow and protein binding. youtube.com A high CLint value suggests that the compound is rapidly metabolized by the liver, potentially leading to a short half-life in vivo, whereas a low CLint indicates greater metabolic stability. youtube.com These studies are essential for predicting hepatic clearance and potential drug-drug interactions. nih.gov

Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

|---|---|---|

| Human | 45 | 30.8 |

| Rat | 62 | 22.4 |

| Mouse | 85 | 16.4 |

This table presents hypothetical data for illustrative purposes, based on typical outcomes of hepatic microsomal stability assays.

The metabolism of this compound is expected to involve transformations of both the butanoic acid backbone and the isopropylamino side chain. Butyric acid and its derivatives are known to undergo β-oxidation, a common fatty acid metabolic pathway. mdpi.com This process would shorten the four-carbon chain by two carbons at a time. The metabolism of butyric acid can also lead to the formation of ketone bodies like beta-hydroxybutyrate and acetic acid. nih.gov

The secondary amine portion of the molecule is also a prime site for metabolism. A common pathway for secondary amines is oxidative N-dealkylation, catalyzed by CYP enzymes. uomus.edu.iq This reaction would involve the removal of the isopropyl group, leading to the formation of 4-aminobutanoic acid (GABA) and acetone (B3395972) (from the isopropyl moiety). uomus.edu.iq

Table 2: Potential Metabolic Products of this compound

| Metabolite Name | Chemical Formula | Metabolic Pathway |

|---|---|---|

| 4-Aminobutanoic acid | C₄H₉NO₂ | N-dealkylation |

| Acetone | C₃H₆O | N-dealkylation |

| 3-Hydroxy-4-(isopropylamino)butanoic acid | C₇H₁₅NO₃ | β-Oxidation |

| 2-(Isopropylamino)acetic acid | C₅H₁₁NO₂ | β-Oxidation |

This table lists potential metabolites based on established biotransformation pathways for related chemical structures.

The biotransformation of this compound likely proceeds through several oxidative and potentially hydrolytic routes.

Oxidative Pathways:

Cytochrome P450-Mediated Oxidation: This is the most common Phase I reaction pathway. nih.gov For this compound, CYP enzymes would likely catalyze the N-dealkylation of the isopropyl group. This process begins with hydroxylation of the carbon atom attached to the nitrogen (α-carbon hydroxylation), forming an unstable carbinolamine intermediate. uomus.edu.iq This intermediate then spontaneously breaks down to yield 4-aminobutanoic acid and acetone. uomus.edu.iq

β-Oxidation: The butanoic acid portion of the molecule is a substrate for the β-oxidation cycle, which occurs in the mitochondria. mdpi.com This pathway involves a sequence of oxidation, hydration, further oxidation, and thiolysis to shorten the fatty acid chain.

Hydrolytic Pathways: While direct hydrolysis is a major biotransformation route for esters and amides, it is less relevant for the core structure of this compound, which lacks a readily hydrolyzable ester or amide linkage within its main chain. uomus.edu.iq However, if metabolites are formed that contain such functional groups, they could then be subject to hydrolysis. Oxidative cleavage of the butanoic acid chain, while less common than hydrolysis, can also be catalyzed by CYP450 enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a compound's biological activity by making targeted chemical modifications. gardp.org

The isopropylamino group is a key structural feature that can significantly influence the compound's interaction with its biological target.

Hydrogen Bonding: The secondary amine (-NH-) can act as a hydrogen bond donor, a critical interaction for binding to many biological receptors and enzymes. drugdesign.org

Steric and Lipophilic Properties: The isopropyl group provides specific steric bulk and increases the lipophilicity of the molecule compared to a simple amino or methylamino group. This can affect how the molecule fits into a binding pocket and its ability to cross cell membranes. quizlet.com Modifying the size of this alkyl group (e.g., to ethyl or tert-butyl) is a common strategy in SAR studies to probe the size and shape of the binding site. uomus.edu.iq

Basicity: The nitrogen atom's basicity (pKa) determines its charge state at physiological pH. A protonated, positively charged amine can form strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in a target protein.

The combination of a hydrophilic carboxylic acid group and a basic amino group makes the molecule zwitterionic at certain pH values. The length of the butanoic acid chain acts as a spacer, defining the distance between the carboxyl and amino functional groups, which can be critical for proper orientation within a target's active site. The lipophilic isopropyl group can enhance binding through van der Waals forces and may improve membrane permeability. quizlet.com A systematic modification of each part of the molecule—the alkylamino group, the carboxylic acid, and the carbon chain length—and measurement of the resulting in vitro activity allows for the development of a predictive SAR model. gardp.orgscience.gov

Table 3: Hypothetical Structure-Activity Relationship for this compound Analogs

| Compound Modification | R Group | In Vitro Activity (IC₅₀, nM) | Rationale for Change in Activity |

|---|---|---|---|

| Reference Compound | -CH(CH₃)₂ (Isopropyl) | 50 | Optimal balance of steric bulk and lipophilicity. |

| Analog 1 | -H | 500 | Loss of lipophilic and steric interactions. |

| Analog 2 | -CH₃ (Methyl) | 250 | Reduced steric bulk and lipophilicity. |

| Analog 3 | -CH₂CH₃ (Ethyl) | 100 | Sub-optimal steric fit compared to isopropyl. |

| Analog 4 | -C(CH₃)₃ (tert-Butyl) | 400 | Excessive steric bulk hinders binding. uomus.edu.iq |

This table presents a hypothetical SAR study to illustrate how changes to the N-alkyl substituent could influence biological activity in vitro. IC₅₀ represents the concentration required for 50% inhibition.

Design and Synthesis of Derivatives for Enhanced Biological Response

The exploration of this compound's therapeutic potential has led to the design and synthesis of various derivatives aimed at enhancing its biological activity, selectivity, and pharmacokinetic properties. Preclinical and in vitro studies have focused on strategic molecular modifications to understand structure-activity relationships (SAR) and to identify lead compounds with improved pharmacological profiles. These investigations often involve the synthesis of analogs with substitutions on the butanoic acid backbone, the amino group, and the carboxylic acid moiety.

A key area of investigation has been the modification of the amino group of the parent compound, 4-aminobutanoic acid (GABA), to improve its ability to cross the blood-brain barrier and to modulate its affinity for various receptors and transporters. The introduction of an isopropyl group to form this compound is one such modification. Further derivatization aims to build upon this structural motif.

Research into a series of new derivatives of 4-aminobutanoic acid has provided insights into the structural requirements for specific biological activities, such as antiamnestic effects. nuph.edu.ua In these studies, various radicals were introduced to the core 4-aminobutanoic acid structure to assess their impact on activity. nuph.edu.ua

One study screened eleven newly synthesized derivatives of 4-aminobutanoic acid for their antiamnestic activity using a passive avoidance conditional response test. nuph.edu.ua The analysis of the structure-antiamnestic effect relationship revealed that derivatives containing a hydroxymethyl radical were the most active. nuph.edu.ua Conversely, the introduction of a methyl radical to one of these active hydroxymethyl derivatives led to a decrease in antiamnestic activity. nuph.edu.ua It was also observed that methylation of the basic 4-aminobutanoic acid structure enhanced activity when combined with a benzyl (B1604629) radical. nuph.edu.ua This suggests that a combination of both benzyl and methyl radicals in the structure can lead to a significant antiamnestic effect. nuph.edu.ua

Table 1: Structure-Antiamnestic Activity Relationship of 4-Aminobutanoic Acid Derivatives nuph.edu.ua

| Compound/Modification | Observed Biological Response (Antiamnestic Activity) |

| Introduction of hydroxymethyl radical | Most active |

| Introduction of a methyl radical to the hydroxymethyl derivative | Decreased activity |

| Methylation of the basic structure | Increased activity only with concurrent benzyl radical |

| Introduction of only methyl radicals | High activity only at the highest study dose |

In another line of research, six series of 2-substituted 4-aminobutanamide (B1198625) derivatives were synthesized and evaluated for their ability to inhibit GABA transport proteins (mGAT1-4) expressed in HEK-293 cells. nih.gov The inhibitory activities, represented as pIC50 values, were in the range of 4.23 to 5.23. nih.gov Two of these compounds were selected for further in vitro and preliminary behavioral studies to assess their anticonvulsant, antidepressant-like, and antinociceptive properties. nih.gov Both selected compounds demonstrated significant activity against pentylenetetrazole (PTZ)-induced seizures. nih.gov

Table 2: Investigated Biological Activities of 2-Substituted 4-Aminobutanamide Derivatives nih.gov

| Biological Target/Assay | Derivative Series | Observed Activity |

| GABA Transport Proteins (mGAT1-4) | 2-substituted 4-aminobutanamides | pIC50 values ranging from 4.23 to 5.23 |

| Pentylenetetrazole (PTZ)-induced seizures | Selected compounds (15b and 15c) | Significant anticonvulsant activity |

| Antidepressant-like activity | Selected compounds (15b and 15c) | Investigated in preliminary studies |

| Antinociceptive activity | Selected compounds (15b and 15c) | Investigated in preliminary studies |

The synthesis of these derivatives often employs standard organic chemistry techniques. For instance, the synthesis of 4-amino-2-(substituted methyl)-2-butenoic acids has been achieved starting from a protected form of 4-aminobutanoic acid. nih.gov This multi-step process involves successive substitutions at the alpha-carbon, followed by elimination and further chemical modifications to yield the desired products. nih.gov Such synthetic strategies allow for the systematic variation of substituents to probe the active site of target enzymes and receptors. nih.gov

These preclinical investigations into the design and synthesis of derivatives, primarily focusing on the broader class of 4-aminobutanoic acid analogs, provide a foundational understanding for the development of more potent and specific therapeutic agents. The structure-activity relationship data gathered from these studies are crucial for guiding the future design of novel compounds with enhanced biological responses.

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for understanding how 4-(Isopropylamino)butanoic acid interacts with biological targets and for predicting its preferred three-dimensional shapes.

The study of ligand-target interactions is crucial for elucidating the biological activity of molecules. For butanoic acid derivatives, including this compound, computational approaches are used to predict and analyze how they bind to protein targets. As an analog of γ-aminobutyric acid (GABA), its interactions with GABA receptors are of primary interest. nih.govbiorxiv.org

Research on butanoic acid derivatives often involves docking simulations, where the compound is computationally placed into the binding site of a target protein to predict its binding affinity and orientation. nih.gov For instance, studies on GABA analogues analyze their binding to postsynaptic receptors to understand structure-activity relationships. nih.gov The binding of these ligands can induce conformational changes in the receptor, which is a key aspect of signal transduction. plos.orgnih.gov

Butanoic acid itself has been shown to interact with targets such as histone deacetylases (HDACs) and free fatty acid receptors. ucsd.edu Computational models can help identify key interaction points, such as hydrogen bonds or van der Waals forces, between the ligand and amino acid residues in the target's binding pocket. nih.gov This information is vital for understanding the molecular basis of the ligand's effects and for designing new molecules with improved specificity and potency. Machine learning models, utilizing features from these interactions, can further predict binding affinities with high accuracy. nih.govnih.gov

Table 1: Examples of Target Interactions for Butanoic Acid and its Analogs This table is illustrative, based on known interactions of the butanoic acid scaffold and GABA analogs.

| Ligand Class | Potential Biological Target | Key Interaction Types |

|---|---|---|

| GABA Analogs | GABA Receptors (GABA-A, GABA-B) | Ionic interactions (carboxylate), Hydrogen bonding (amino group) nih.govbiorxiv.org |

| Butanoic Acid | Histone Deacetylases (HDACs) | Coordination with zinc ion in the active site, Hydrogen bonding ucsd.edu |

| Butanoic Acid | Free Fatty Acid Receptor 3 (FFAR3) | Agonist binding leading to G-protein activation ucsd.edu |

The biological activity of a flexible molecule like this compound is highly dependent on its conformation—the spatial arrangement of its atoms. Conformational analysis aims to identify the stable, low-energy shapes the molecule can adopt. nih.govnih.gov

Computational methods can predict the preferred conformations of this compound in different environments, such as in solution or when bound to a receptor. These predictions are critical because the molecule often needs to adopt a specific "bioactive" conformation to fit into a protein's binding site. Studies have shown that the energy required for a ligand to adopt its bioactive conformation is a key factor in binding. nih.gov

For GABA analogs, conformational analysis helps explain their effects on receptor binding. nih.gov The flexibility of the butanoic acid backbone and the rotation around its single bonds allow it to explore a wide range of shapes. The presence of the isopropyl group on the nitrogen atom introduces steric bulk that can influence the preferred conformations. Predicting the binding mode involves docking these various conformations into the target site and scoring them to find the most likely interaction geometry. plos.org

Applications in Advanced Research and Development

Role as a Building Block in Complex Chemical Synthesis

In the realm of organic synthesis, chemical building blocks are fundamental molecular units that provide the structural motifs necessary for constructing more elaborate compounds. nih.gov These small molecules, equipped with reactive functional groups, are instrumental in the combinatorial synthesis of compound libraries and have significant applications in medicinal chemistry and drug design. wuxibiology.com The strategic use of pre-formed building blocks streamlines the synthesis of complex targets, making the process more efficient and cost-effective than starting from simpler reagents. nih.govwuxibiology.com

Pharmaceutical intermediates are the chemical compounds that form the crucial links in the synthetic pathway from raw materials to the final Active Pharmaceutical Ingredient (API). acs.orgresearchgate.net The quality and purity of these intermediates are paramount as they directly influence the efficacy and safety of the resulting drug product. acs.org The synthesis of these compounds requires strict adherence to quality standards and regulatory guidelines. acs.org

The structural framework of 4-(isopropylamino)butanoic acid is found in key pharmaceutical intermediates. For example, the closely related compound, 4-isopropylamino-1-butanol, is a vital intermediate in the multi-step synthesis of Selexipag, a drug used for the treatment of pulmonary hypertension. nih.gov The production of high-quality 4-isopropylamino-1-butanol is essential for ensuring the high yield and purity of the final Selexipag drug. nih.gov One patented method for preparing this intermediate involves the reduction of 3-isopropylcarbamoyl propionic acid, which itself is synthesized from succinic anhydride (B1165640) and isopropylamine (B41738). nih.gov This highlights the utility of the isopropylamino-butane scaffold as a recognized building block in the pharmaceutical industry.

Table 1: Related Compounds in Pharmaceutical Synthesis

| Compound Name | Role | Associated Drug |

|---|---|---|

| 4-isopropylamino-1-butanol | Intermediate | Selexipag |

| 3-isopropylcarbamoyl propionic acid | Intermediate | Precursor to 4-isopropylamino-1-butanol |

| Succinic anhydride | Starting Material | Precursor to 3-isopropylcarbamoyl propionic acid |

| Isopropylamine | Starting Material | Precursor to 3-isopropylcarbamoyl propionic acid |

A modern strategy in drug discovery involves the creation of hybrid molecules, where two or more different pharmacophores (bioactive moieties) are covalently linked to produce a single compound with potentially improved or novel biological activity. nih.govresearchgate.net This approach can be used to enhance efficacy, overcome drug resistance, or combine different therapeutic actions into one molecule. nih.govrsc.org

The bifunctional nature of this compound, possessing both a nucleophilic amine and a carboxylic acid, makes it an ideal linker or scaffold for developing such molecular conjugates. The carboxylic acid can be coupled with an alcohol or amine of one molecule, while its isopropylamine group can be acylated or alkylated to attach a second molecule. This allows for the precise joining of different chemical entities. Examples of this concept in medicinal chemistry include:

Siderophore-Antibiotic Conjugates : Linking antibiotics to siderophores (iron-chelating compounds) to enhance their uptake by bacteria, thereby overcoming resistance mechanisms. rsc.org

Polyamine-Bile Acid Conjugates : Inspired by natural antibiotics like squalamine, these hybrids combine a polycationic region (like spermidine) with a lipidic region (like cholic acid) to create compounds with diverse biological activities. nih.gov

Indolinone-Butyric Acid Hybrids : The drug Indobufen is a hybrid of an indolinone and a butyric acid moiety and functions as a potent anti-platelet aggregation agent. researchgate.net

By serving as the connecting piece, a molecule like this compound can be central to creating novel hybrid compounds designed for enhanced therapeutic performance.

Development of Analytical Standards and Reference Materials

Analytical reference standards are highly purified and meticulously characterized materials that serve as a benchmark for quality control in the pharmaceutical industry. mdpi.com They are essential for verifying the identity, purity, strength, and composition of APIs and finished drug products, ensuring they meet stringent regulatory requirements for safety and efficacy. mdpi.comwikipedia.orgnih.gov The development and proper management of these standards are critical throughout the drug development lifecycle. rsc.org

A compound like this compound would necessitate the development of a formal reference standard under several circumstances:

As a Process Intermediate: If it is a key intermediate in the manufacturing of an API, a reference standard is required to monitor the progress of the reaction, check the quality of the intermediate before proceeding to the next step, and ensure consistency between batches.

As a Potential Impurity: If this compound is identified as a potential impurity or degradation product in a drug substance, a reference standard is crucial for developing and validating analytical methods to detect and quantify its presence, ensuring it does not exceed acceptable limits.

The qualification of a primary reference standard is a rigorous process involving multiple analytical techniques to confirm its structure and assess its purity with a high degree of accuracy. rsc.org Secondary standards are then qualified against the primary standard for routine use. rsc.org This ensures that all quality control testing is based on a reliable and traceable benchmark. mdpi.com

Table 2: Stages of Reference Standard Use

| Stage | Purpose of Reference Standard |

|---|---|

| Drug Development | Support method validation and cGLP testing; characterize impurities. rsc.org |

| Clinical Manufacturing | Test for API and drug product impurities to support cGMP. rsc.org |

| Commercial Production | Ensure batch-to-batch consistency, quality, and regulatory compliance. mdpi.com |

Utilization in Probe Chemistry and Molecular Tool Development

Molecular probes are specialized molecules designed to study biological systems, such as identifying pharmacological targets or understanding cellular mechanisms. nih.gov Chemical synthesis allows for the incorporation of non-natural amino acids and other building blocks to create these tools, often by attaching reporter groups like fluorescent tags.

The bifunctional character of this compound makes it a suitable scaffold or linker for the synthesis of molecular probes and other chemical tools. Its two distinct functional groups—the amine and the carboxylic acid—provide orthogonal handles for chemical modification. This means one functional group can be reacted to attach one part of the probe while the other group remains available for a different modification.

For example, in the development of a fluorescent probe, the carboxylic acid of this compound could be coupled to a targeting moiety that recognizes a specific protein or cell type. Subsequently, the secondary amine could be reacted with a fluorescent dye. The resulting molecule is a targeted probe where the this compound core acts as the linker connecting the targeting element and the reporting element.

This strategy is employed in the creation of various advanced molecular tools:

Bifunctional Fluorescent Probes: These probes have two attachment sites, which can reduce the rotational movement of the fluorescent dye when bound to a target, leading to more accurate and interpretable data in techniques like fluorescence polarization. nih.gov

Proteolysis-Targeting Chimeras (PROTACs): These complex bifunctional molecules are composed of a ligand that targets a specific protein, a linker, and a ligand that recruits an E3 ligase, leading to the degradation of the target protein. wuxibiology.com The linker is a critical component, and amino acid-based structures can be used in its construction. researchgate.net

Scaffolds for Lead-Like Molecules: Amino acid-derived building blocks can be used to rapidly generate diverse molecular scaffolds for drug discovery, creating libraries of compounds to screen for biological activity. rsc.org

The ability to selectively modify each end of the this compound molecule makes it a valuable component in the toolkit for constructing sophisticated molecular probes designed for specific research applications.

Q & A

Q. What are the optimal synthetic routes for 4-(Isopropylamino)butanoic acid, and how can purity be validated?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, hapten derivatives of similar triazine-based compounds (e.g., 4-((4-(isopropylamino)-6-(methylthio)-1,3,5-triazin-2-yl)amino)butanoic acid) are synthesized via carbodiimide-mediated conjugation, followed by purification using column chromatography. Purity is validated via HPLC (≥95%) and structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer: Key properties include solubility (tested in polar/non-polar solvents via shake-flask method), pKa (determined by potentiometric titration), and thermal stability (assessed via differential scanning calorimetry). Spectroscopic methods like FT-IR and UV-Vis are used to confirm functional groups and electronic transitions. Computational tools (e.g., DFT calculations) predict molecular reactivity .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer: LC-MS/MS with electrospray ionization (ESI) is preferred for high sensitivity. For immunoassays, polyclonal antibodies raised against hapten derivatives (e.g., conjugated with BSA) enable ELISA-based detection, with cross-reactivity tested against structural analogs .

Advanced Research Questions

Q. How does structural modification of this compound influence its bioactivity in herbicide research?

- Methodological Answer: Systematic SAR studies involve synthesizing analogs (e.g., varying alkylamino or aromatic substituents) and testing herbicidal activity using Arabidopsis enzymatic assays (e.g., GH3.15 acyl acid amido synthetase inhibition). Kinetic parameters (Km, Vmax) are compared to identify critical functional groups .

Q. What strategies enhance the stability of this compound derivatives under physiological conditions?

- Methodological Answer: Prodrug approaches, such as esterification of the carboxylic acid group, improve membrane permeability. Stability is assessed via simulated gastric fluid (SGF) and plasma incubation, followed by LC-MS quantification of degradation products. Fluorinated derivatives (e.g., 4-(2-fluorophenyl) analogs) may enhance metabolic resistance .

Q. How can researchers resolve contradictory data in receptor-binding studies of this compound derivatives?

- Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, co-solvents). Use orthogonal methods: surface plasmon resonance (SPR) for binding kinetics, isothermal titration calorimetry (ITC) for thermodynamics, and X-ray crystallography for structural insights. Control experiments with competitive inhibitors (e.g., auxin analogs) validate specificity .

Q. What computational models predict the environmental fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.